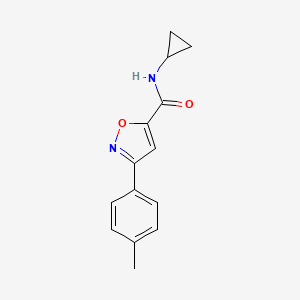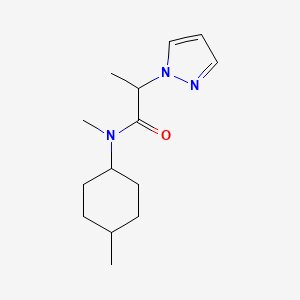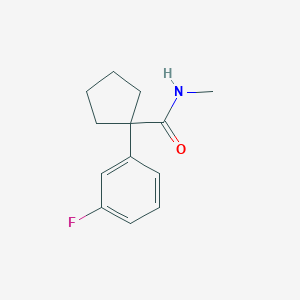
1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide, also known as FMePy, is a chemical compound that belongs to the class of cyclopentane carboxamides. This compound has gained significant attention in the scientific community due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide is not fully understood. However, it has been proposed that 1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide acts by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and the growth of cancer cells. 1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide has also been found to modulate the activity of ion channels, which may contribute to its analgesic properties.
Biochemical and Physiological Effects
1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide has been found to have analgesic properties, which may be due to its ability to modulate the activity of ion channels.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. 1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide has been found to have low toxicity and is well-tolerated in animal studies. However, 1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide has some limitations for lab experiments. It has poor solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of 1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide is not fully understood, which may make it difficult to design experiments to study its effects.
Zukünftige Richtungen
For the study of 1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide include further elucidating its mechanism of action, studying its pharmacokinetics, and exploring its potential for the treatment of other diseases.
Synthesemethoden
The synthesis of 1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide involves the reaction of 3-fluoroaniline with methylcyclopentanone in the presence of a reducing agent and a catalyst. The resulting product is then treated with a carboxylic acid derivative to yield 1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide. This synthesis method has been optimized to yield high purity and high yield of 1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide has been extensively studied for its potential as a therapeutic agent. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. 1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c1-15-12(16)13(7-2-3-8-13)10-5-4-6-11(14)9-10/h4-6,9H,2-3,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJNPKQRIKANJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCCC1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510904.png)
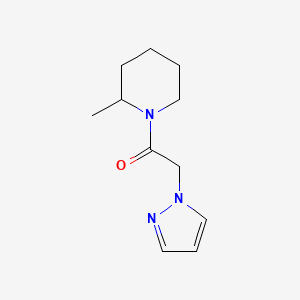
![(2-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510921.png)


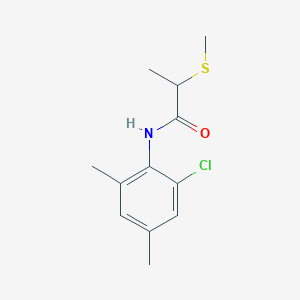
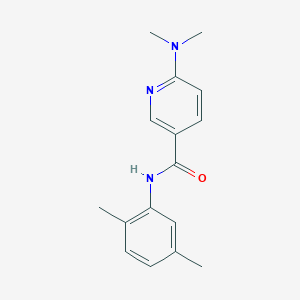
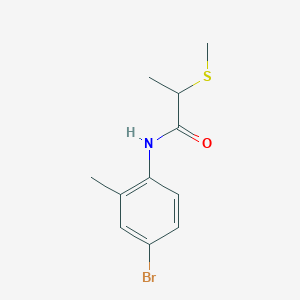
![N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7510959.png)

